molecular formula C12H16BrNO B5824250 3-bromo-N-(1-ethylpropyl)benzamide CAS No. 6612-51-7

3-bromo-N-(1-ethylpropyl)benzamide

Cat. No. B5824250
CAS RN: 6612-51-7
M. Wt: 270.17 g/mol
InChI Key: SOFVIJAAWIYFJN-UHFFFAOYSA-N
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Description

3-bromo-N-(1-ethylpropyl)benzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline solid that is widely used in scientific research. This compound has various applications in the field of medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-bromo-N-(1-ethylpropyl)benzamide is related to its ability to inhibit PARP activity. PARP is an enzyme that plays a critical role in the repair of damaged DNA. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. 3-bromo-N-(1-ethylpropyl)benzamide binds to the catalytic domain of PARP and prevents its activity, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(1-ethylpropyl)benzamide are related to its ability to inhibit PARP activity. Inhibition of PARP has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy. Furthermore, PARP inhibition has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-(1-ethylpropyl)benzamide in lab experiments is its potency and selectivity towards PARP. This compound exhibits a high degree of specificity towards PARP, which makes it an ideal pharmacological tool for studying the role of PARP in various biological systems. However, one limitation of using 3-bromo-N-(1-ethylpropyl)benzamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the use of 3-bromo-N-(1-ethylpropyl)benzamide in scientific research. One potential application is in the development of new cancer therapies. PARP inhibitors, such as 3-bromo-N-(1-ethylpropyl)benzamide, have shown promising results in clinical trials for the treatment of various cancers, including breast, ovarian, and prostate cancer. Therefore, further research is needed to explore the potential of this compound and other PARP inhibitors in cancer therapy.
Another potential future direction is in the development of new anti-inflammatory drugs. PARP inhibition has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Therefore, further research is needed to explore the potential of 3-bromo-N-(1-ethylpropyl)benzamide and other PARP inhibitors in the treatment of inflammatory diseases.
In conclusion, 3-bromo-N-(1-ethylpropyl)benzamide is a potent and selective PARP inhibitor that has various applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against PARP and has potential applications in the development of new cancer therapies and anti-inflammatory drugs. Further research is needed to explore the potential of this compound and other PARP inhibitors in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-bromo-N-(1-ethylpropyl)benzamide is a simple process that involves the reaction of 3-bromobenzoic acid with 1-ethylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

3-bromo-N-(1-ethylpropyl)benzamide has various applications in scientific research. It is widely used as a pharmacological tool to investigate the role of benzamides in biological systems. This compound has been shown to exhibit potent inhibitory activity against the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. Therefore, 3-bromo-N-(1-ethylpropyl)benzamide is used to study the effects of PARP inhibition on cancer cells and other diseases.

properties

IUPAC Name

3-bromo-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-11(4-2)14-12(15)9-6-5-7-10(13)8-9/h5-8,11H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFVIJAAWIYFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358292
Record name 3-bromo-N-pentan-3-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788539
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

6612-51-7
Record name 3-bromo-N-pentan-3-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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